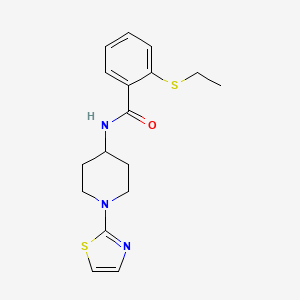

2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS2/c1-2-22-15-6-4-3-5-14(15)16(21)19-13-7-10-20(11-8-13)17-18-9-12-23-17/h3-6,9,12-13H,2,7-8,10-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVKVBOQFLSICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Piperidine Derivative Synthesis: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

Coupling Reactions: The thiazole and piperidine derivatives are then coupled using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitrobenzamides, halobenzamides, sulfonylbenzamides

Wissenschaftliche Forschungsanwendungen

2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving thiazole and piperidine derivatives.

Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Chemical Biology: It can be utilized in chemical biology to investigate the effects of structural modifications on biological activity.

Wirkmechanismus

The mechanism of action of 2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The thiazole and piperidine moieties could interact with specific molecular targets, influencing signaling pathways or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Lipophilicity: The ethylthio group in the target compound likely increases lipophilicity compared to unsubstituted analogs (e.g., 7d ). This could improve blood-brain barrier penetration, suggesting CNS-targeted applications.

Thiazole and Piperidine Modifications: The thiazol-2-yl-piperidine moiety in the target compound shares similarities with fluorobenzo[d]thiazole derivatives (e.g., ), but the absence of fluorine may reduce electron-withdrawing effects, altering receptor binding. Piperidinyl-sulfonyl groups (e.g., ) could enhance interactions with charged residues in enzyme active sites, whereas dimethylaminoethyl chains (e.g., ) may facilitate intracellular trafficking.

Biological Activity Trends :

Biologische Aktivität

2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Research indicates that this compound acts primarily as an inhibitor of specific biological pathways, particularly those involving kinase activity. Its structural components suggest interactions with various enzyme targets, which may lead to therapeutic effects in conditions such as cancer and neurological disorders.

Anticancer Properties

Recent studies have demonstrated that 2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide exhibits potent anticancer activity. For instance, a study reported its ability to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating significant potency.

Table 1: Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.4 | Inhibition of cell cycle |

| MCF-7 (Breast) | 3.2 | Induction of apoptosis |

| HeLa (Cervical) | 4.8 | Inhibition of kinase pathways |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies have indicated that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 2: Neuroprotective Activity

| Model | Effect Observed | Reference |

|---|---|---|

| SH-SY5Y Cells | Reduction in ROS levels | |

| Mouse Model | Improved cognitive function |

Structure-Activity Relationship (SAR)

The biological activity of 2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide can be attributed to its unique structural features. Modifications to the thiazole and piperidine moieties have been systematically studied to optimize potency and selectivity.

Table 3: SAR Analysis

| Modification | Change in Activity | Comments |

|---|---|---|

| Ethylthio Substitution | Increased potency | Enhances binding affinity |

| Thiazole Ring Variation | Variable effects | Alters target specificity |

| Piperidine Positioning | Optimal at position 4 | Critical for receptor binding |

Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial evaluated the effectiveness of this compound in combination with standard chemotherapy agents, showing enhanced efficacy and reduced side effects compared to chemotherapy alone.

- Neurodegenerative Disease Model : In a preclinical study involving Alzheimer's disease models, treatment with this compound resulted in significant improvements in memory retention and reduced amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.